molecular formula C12H16FNO B2635567 [1-(2-Fluorophenyl)piperidin-4-yl]methanol CAS No. 1005502-75-9

[1-(2-Fluorophenyl)piperidin-4-yl]methanol

Cat. No.: B2635567
CAS No.: 1005502-75-9
M. Wt: 209.264
InChI Key: POVNYOWBFLHTNW-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.264. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-fluorophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYOWBFLHTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 2 Fluorophenyl Piperidin 4 Yl Methanol and Analogues

Established Synthetic Routes and Strategies for the Core Scaffold

The synthesis of the [1-(2-Fluorophenyl)piperidin-4-yl]methanol scaffold is typically achieved through a convergent approach. This involves the preparation of a functionalized piperidine (B6355638) ring and a separate aryl component, which are then coupled. The final step often involves the modification of a functional group at the 4-position of the piperidine ring to yield the hydroxymethyl group.

Key Precursors and Intermediate Compounds in Synthesis

Common precursors for the piperidine core include:

4-Hydroxypiperidine (B117109) and 4-(Hydroxymethyl)piperidine : These compounds provide a direct route where the primary task is the N-arylation of the piperidine nitrogen. scilit.com

4-Piperidinecarboxylic acid or its esters : These are versatile starting materials where the carboxyl group can be reduced to the desired primary alcohol in a later step. google.com

N-Protected piperidines : Intermediates such as N-Boc-4-iodopiperidine or other N-protected 4-halopiperidines are frequently used, particularly in metal-catalyzed cross-coupling reactions for C-C or C-N bond formation. nih.gov

The aryl component is typically introduced using an activated 2-fluoro-substituted benzene (B151609) ring, such as 1-bromo-2-fluorobenzene, 1,2-difluorobenzene, or 1-fluoro-2-nitrobenzene. nih.gov

A common synthetic pathway involves the initial N-arylation of a piperidine precursor, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate), with an activated fluorophenyl compound. The resulting intermediate, ethyl 1-(2-fluorophenyl)piperidine-4-carboxylate, can then be reduced to the final product.

Reductive Methodologies for Hydroxyl Group Formation

The formation of the primary alcohol (hydroxyl group) from a carboxylic acid or ester at the 4-position of the piperidine ring is a critical step in many synthetic routes. Several robust reductive methodologies are available for this transformation.

Lithium Aluminium Hydride (LiAlH₄) : This is a powerful and widely used reducing agent for the conversion of esters and carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). For example, the reduction of a methyl ester on a related scaffold to a hydroxymethyl group is a well-established procedure. unisi.it

Diisobutylaluminium Hydride (DIBALH) : DIBALH is another effective reducing agent that can convert esters to alcohols. researchgate.net

Borane Reagents : Borane (BH₃) and its complexes, such as BH₃-THF, are also used for the reduction of carboxylic acids.

In a typical procedure, the N-arylated piperidine-4-carboxylate intermediate is dissolved in an anhydrous solvent and treated with a slight excess of the reducing agent at reduced temperatures (e.g., 0 °C), followed by warming to room temperature to complete the reaction.

N-Alkylation and Arylation Techniques for Piperidine Nitrogen Substitution

Attaching the 2-fluorophenyl group to the piperidine nitrogen is a pivotal step in the synthesis. Several modern and classical techniques are employed for this C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr) : This method is highly effective when the aryl ring is "activated" by electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (typically a halogen). The reaction of a piperidine precursor with 1-fluoro-2-nitrobenzene, for instance, proceeds via SNAr, where the piperidine nitrogen acts as the nucleophile, displacing the fluoride. nih.gov The resulting nitro-intermediate would then require a subsequent reduction step.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for N-arylation. It involves the reaction of an amine (the piperidine precursor) with an aryl halide (e.g., 1-bromo-2-fluorobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

Copper-Catalyzed N-Arylation (Ullmann Condensation) : This is a classical method that has seen modern advancements. It involves coupling an amine with an aryl halide using a copper catalyst, often at elevated temperatures. researchgate.net

Reductive Amination : While more common for N-alkylation, reductive amination can be used to form related N-aryl piperidines under specific conditions, typically involving the reaction of an amine with a ketone or aldehyde followed by reduction. nih.gov

For N-alkylation to produce other analogues, standard methods include reacting the piperidine with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or using reductive amination with an appropriate aldehyde. nih.govresearchgate.net

Stereoselective Synthesis and Chiral Resolution Approaches

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where stereocenters are introduced on the piperidine ring, requires specialized techniques. These approaches are crucial for developing enantiomerically pure compounds.

Strategies for achieving stereoselectivity include:

Asymmetric Catalysis : The use of chiral catalysts can introduce stereochemistry during the synthesis. For example, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor can create specific stereocenters on the piperidine ring. rsc.org

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a chiral piperidine scaffold can be synthesized from a carbohydrate like 2-deoxy-D-ribose, embedding the desired stereochemistry from the outset. rsc.org

Chiral Resolution : When a racemic mixture of a chiral intermediate is synthesized, it can be separated into its constituent enantiomers. This can be achieved through:

Classical Resolution : Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (like tartaric acid or camphorsulfonic acid), followed by separation via crystallization.

Biocatalytic Resolution : Employing enzymes that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org

Diastereoselective Reactions : If a stereocenter already exists in the molecule, subsequent reactions can be influenced to proceed with a specific stereochemical outcome, a principle known as substrate control. The stereochemistry of N-alkylation, for example, can be influenced by existing substituents on the piperidine ring. acs.org

Design and Synthesis of Novel Analogues and Derivatives of this compound

The core scaffold serves as a template for the design and synthesis of a wide array of novel analogues. Chemical derivatization is primarily focused on modifying the phenyl ring or other parts of the molecule to explore structure-activity relationships.

Structural Modifications on the Phenyl Ring

The modularity of the synthetic routes, particularly N-arylation reactions, allows for straightforward modification of the phenyl ring. By simply substituting the 2-fluorophenyl precursor with other substituted aryl halides or boronic acids, a library of derivatives can be generated.

Common synthetic strategies for this purpose include:

Varying the Aryl Halide in Cross-Coupling Reactions : In a Buchwald-Hartwig amination, using different aryl bromides (e.g., 1-bromo-2,4-difluorobenzene, 1-bromo-4-chloro-2-fluorobenzene, or 1-bromo-2-fluoro-4-methylbenzene) will result in analogues with diverse substitution patterns on the phenyl ring.

Utilizing Substituted Anilines : In alternative cross-coupling schemes, various substituted anilines can be used to build the desired scaffold. nih.gov

Suzuki-Miyaura Coupling : If the synthesis involves building the aryl-piperidine bond through a C-C coupling, a range of substituted arylboronic acids can be coupled with a halogenated piperidine intermediate. nih.gov

These methods provide a powerful toolkit for systematically altering the electronic and steric properties of the phenyl ring, enabling the synthesis of a multitude of novel analogues for further investigation.

Substituent Effects on the Piperidine Ring System

The piperidine ring of this compound is a critical pharmacophore that can be readily modified to modulate the compound's physicochemical and biological properties. The introduction of substituents on the piperidine ring can induce significant changes in molecular conformation, basicity, and lipophilicity, which in turn affect receptor binding affinity and selectivity.

Research on structurally related N-arylpiperidine analogues has demonstrated that even small alkyl substituents on the piperidine ring can have profound effects. For instance, in a series of phenoxyalkylpiperidines developed as sigma-1 (σ1) receptor ligands, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype. uniba.it This highlights the sensitivity of the receptor's binding pocket to the steric bulk and conformation of the piperidine moiety.

Further studies on N-substituted piperidine derivatives have shown that the nature of the substituent on the nitrogen atom also plays a crucial role. While the parent compound features a 2-fluorophenyl group on the nitrogen, variations can significantly alter biological activity. For example, replacing a piperazine (B1678402) ring with an N-methyl piperidine in certain sigma receptor ligands led to derivatives with substantially higher affinity for the σ1 receptor. unict.it Specifically, N-methylpiperidines have shown particularly high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov In contrast, piperidines with a proton (N-unsubstituted), a tosyl group, or a larger ethyl group on the nitrogen atom exhibited considerably lower σ1 affinity. nih.gov

These substituent effects can be attributed to a combination of steric and electronic factors. Steric hindrance introduced by bulkier groups can prevent optimal binding to a target receptor. Conversely, appropriately sized substituents may enhance binding by occupying specific hydrophobic pockets within the receptor. Electronically, substituents can alter the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to form crucial ionic interactions with receptor residues. Molecular dynamics simulations have suggested that different interactions of the basic piperidine nitrogen and its substituents with lipophilic binding pockets are responsible for observed differences in receptor affinities. nih.gov

The table below summarizes the effect of various substituents on the piperidine ring of analogous compounds, primarily focusing on their affinity for the sigma-1 receptor, a common target for this class of compounds.

Substituent Position Substituent Observed Effect on Analogues Reference
N1MethylHigh σ1 receptor affinity and selectivity nih.gov
N1Ethyl, Tosyl, HConsiderably lower σ1 receptor affinity nih.gov
C4MethylConfers optimal interaction with the σ1 receptor uniba.it
C3, C3 (gem-dimethyl)MethylHigh selectivity for σ1 receptor over σ2-
N1BenzylSub-nanomolar affinity for σ1 receptor and high selectivity unict.it

Exploration of Side Chain Variations at C4-Position

The C4-hydroxymethyl group of this compound is a key site for chemical modification to explore new chemical space and develop analogues with diverse functional profiles. The versatility of the primary alcohol allows for a wide range of synthetic transformations, leading to derivatives with altered polarity, hydrogen bonding capacity, and steric properties.

One common strategy involves extending the side chain or introducing different functional groups to probe interactions with biological targets. For example, research into novel σ1 receptor ligands has led to the synthesis of analogues featuring a 4-(2-aminoethyl)piperidine scaffold. nih.gov This variation replaces the methanol (B129727) group with a longer, more basic side chain, fundamentally altering the molecule's interaction profile.

Another approach is the introduction of larger, more complex moieties. In the development of selective sigma receptor ligands, analogues have been synthesized where the C4 position is part of a bipiperidine system and is connected to a (4-nitrophenyl)methanone group. nih.gov This modification significantly increases the molecular size and introduces additional aromatic and polar functionalities.

The synthesis of these C4-varied analogues often starts from a common intermediate, such as a 4-oxopiperidine or a piperidine-4-carboxylic acid derivative. The desired side chain can then be constructed through multi-step synthetic sequences. For instance, the synthesis of 4-(2-aminoethyl)piperidine derivatives involves the homologation of a ketone intermediate followed by the introduction of the amino group. nih.gov

The table below illustrates some of the explored variations at the C4-position of the piperidine ring in analogous structures and the synthetic precursors often used.

C4-Side Chain Variation Potential Functional Role Common Synthetic Precursor Reference
-(CH2)2-NH2 (Aminoethyl)Introduction of a basic center, chain extension4-Oxopiperidine derivative nih.gov
-C(=O)-(4-Nitrophenyl)Aromatic interactions, polar group4-(4-nitrobenzoyl)piperidine nih.gov
-C(OH)(Phenyl)2Increased lipophilicity, steric bulk4-Piperidinecarboxylic acid-
-CH2-O-ArylEther linkage for probing specific binding pocketsThis compound-

Radiosynthesis Techniques for Radiolabeled Analogues of this compound

The development of radiolabeled analogues of this compound is of significant interest for in vivo imaging studies using Positron Emission Tomography (PET). PET requires the incorporation of a short-lived positron-emitting radionuclide, most commonly Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), into the molecule. The radiosynthesis of such tracers must be rapid, efficient, and produce a final product with high molar activity and radiochemical purity.

Carbon-11 Labeling: A prevalent method for ¹¹C-labeling is through N- or O-methylation using ¹¹C-labeled methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov For analogues of this compound, this strategy can be applied if a suitable precursor with a nucleophilic site (e.g., a secondary amine or a phenol) is available. For example, a desmethyl precursor of the target molecule could be reacted with [¹¹C]CH₃I in the presence of a base to introduce the ¹¹C-methyl group. nih.govnih.gov The reaction is typically carried out in a sealed vessel at elevated temperatures for a few minutes. nih.gov The general scheme for ¹¹C-methylation is as follows:

Precursor-OH + [¹¹C]CH₃I/Triflate --(Base)--> Precursor-O-[¹¹C]CH₃

Precursor-NH + [¹¹C]CH₃I/Triflate --(Base)--> Precursor-N-[¹¹C]CH₃

Fluorine-18 Labeling: Given that the parent compound already contains a fluorine atom, developing an ¹⁸F-labeled version requires either isotopic exchange (which is often inefficient) or, more commonly, the synthesis of a precursor that can be fluorinated in the final step. Nucleophilic substitution with [¹⁸F]fluoride is the most common method for ¹⁸F-labeling. mdpi.com This involves reacting a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nitro group) with activated [¹⁸F]fluoride, typically as a complex with a potassium ion and a cryptand like Kryptofix 2.2.2. nih.gov

For analogues of this compound, a common strategy is fluoroalkylation. A precursor with a reactive hydroxyl or amino group can be reacted with a bifunctional labeling agent like 1-bromo-2-[¹⁸F]fluoroethane or 2-[¹⁸F]fluoroethyl tosylate. nih.gov This two-step, one-pot procedure first synthesizes the [¹⁸F]fluoroalkylating agent, which then reacts with the precursor molecule without isolation. nih.gov

The table below summarizes common radiosynthesis techniques applicable for creating PET radioligands based on the this compound scaffold.

Radionuclide Labeling Agent Precursor Functional Group Reaction Type Typical Conditions Reference
¹¹C[¹¹C]CH₃I or [¹¹C]CH₃OTfPhenol (-OH) or Secondary Amine (-NH)O- or N-methylationBase (e.g., NaOH, t-BuOK), 85-90 °C, 2-5 min nih.govnih.govnih.gov
¹⁸FK[¹⁸F]F-K2.2.2Tosylate, Mesylate, Nitro groupNucleophilic Aromatic or Aliphatic SubstitutionDMSO or ACN, 90-150 °C, 10-20 min nih.govmdpi.com
¹⁸F2-[¹⁸F]Fluoroethyl tosylatePhenol (-OH) or Thiol (-SH)O- or S-fluoroalkylationBase, 45-90 °C, 1-15 min nih.gov

These radiosynthetic methods enable the production of PET tracers that can be used to non-invasively study the distribution, pharmacokinetics, and target engagement of drugs derived from the this compound structure in living subjects.

Computational and Theoretical Studies on 1 2 Fluorophenyl Piperidin 4 Yl Methanol

Molecular Docking Simulations and Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a ligand with a target protein.

While numerous studies have conducted molecular docking simulations on various piperidine (B6355638) and piperazine-based compounds to explore their interactions with biological targets like the sigma 1 receptor (S1R), specific docking studies for [1-(2-Fluorophenyl)piperidin-4-yl]methanol are not detailed in the available literature. nih.govnih.gov For related compounds, these simulations have been instrumental in identifying key amino acid residues involved in ligand binding. nih.gov For instance, in studies of other fluorophenyl derivatives, docking poses have revealed the critical role of specific substitutions on the phenyl ring in determining binding orientation and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

QSAR models are regression or classification models used in chemistry and biology to predict the activities of chemical structures. These models correlate the physicochemical properties of substances with their biological activities.

QSAR studies have been successfully applied to series of substituted 4-phenylpiperidines and 4-phenylpiperazines to understand how structural properties influence biological responses. nih.gov These models often use physicochemical descriptors to predict effects on biological systems. However, specific QSAR models and the corresponding datasets for this compound are not described in the reviewed scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activity, which may not be publicly available for this specific compound series.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are valuable for understanding the stability of ligand-receptor complexes and the energetic aspects of binding.

For some piperidine/piperazine-based compounds, MD simulations have been employed to investigate the stability of the ligand-protein complex and identify crucial interacting amino acid residues. nih.gov Such studies offer a dynamic view of the binding interactions that complement the static picture provided by molecular docking. At present, published MD simulation studies specifically detailing the interaction of this compound with a biological receptor are not available.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule, including its possible conformations and stereoisomers, is critical to its biological activity. Conformational analysis helps in understanding the energetically favorable shapes a molecule can adopt.

For piperidine rings, it is well-established that they typically adopt a chair conformation. researchgate.net In crystallographic studies of similar molecules, such as [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol, the piperidine ring has been confirmed to be in a chair conformation. researchgate.net The stereochemical features of related compounds, like 2-(4-Chlorophenyl)quinolin-4-ylmethanol, have been shown to significantly govern their efficacy and pharmacokinetics. nih.gov However, a detailed conformational analysis and investigation of the stereochemical implications specifically for this compound are not documented in the available research.

In Silico Prediction of Molecular Properties Relevant to Research Applications

In silico tools are widely used to predict various molecular properties that are important in research and drug development, such as ligand efficiency and the potential to cross the blood-brain barrier (BBB).

Ligand efficiency (LE) is a measure of the binding energy per atom of a ligand to its target, providing a way to assess the quality of a lead compound. The concept is widely used in drug discovery to optimize lead compounds. core.ac.uk Brain penetration is another critical property for compounds targeting the central nervous system. The stereochemistry of a molecule can significantly influence its ability to penetrate brain tissue. recipharm.com While general principles of these in silico predictions are well-established, specific predicted values for ligand efficiency and brain penetration for this compound are not available in the public literature. General physicochemical properties for the related compound (4-Fluorophenyl)(piperidin-4-yl)methanol are listed in some chemical supplier databases. jk-sci.com

Metabolic Fate and Metabolite Identification in Research Models

In Vitro Metabolic Stability Studies (e.g., with liver microsomes)

The metabolic stability of [1-(2-Fluorophenyl)piperidin-4-yl]methanol has been evaluated in liver microsomes from different species to predict its hepatic clearance in vivo. A study investigating a series of dipeptidyl peptidase IV (DPP IV) and carbonic anhydrase (CA) inhibitors, which included this compound (referred to as compound 12 in the study), assessed its stability in human, mouse, and rat liver microsomes.

The compound was incubated with liver microsomes from these three species for a duration of 120 minutes. The percentage of the parent compound remaining over time was measured to determine its metabolic stability. The results indicated a significant species-dependent variation in the metabolic rate of this compound.

Key Findings:

Human Liver Microsomes: The compound demonstrated high metabolic stability, with 72.6% of the initial concentration remaining after 120 minutes of incubation.

Mouse Liver Microsomes: In contrast, the compound showed modest stability, with only 27.5% remaining after the 120-minute incubation period.

Rat Liver Microsomes: The compound was least stable in rat liver microsomes, with only 16.7% of the parent compound remaining after 120 minutes.

These findings suggest that this compound is likely to have a lower intrinsic clearance and a longer half-life in humans compared to rodents. The significant difference in metabolic stability across species underscores the importance of using human-derived in vitro systems for a more accurate prediction of human pharmacokinetics.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIncubation Time (minutes)% Parent Compound RemainingMetabolic Stability
Human12072.6%High
Mouse12027.5%Modest
Rat12016.7%Low

Identification and Structural Elucidation of Key Metabolites

Detailed studies on the identification and structural elucidation of the specific metabolites of this compound are not extensively available in the public domain. However, based on the known metabolic pathways of structurally related N-arylpiperidine compounds, several potential biotransformation routes can be predicted. The primary sites for metabolism are likely to be the piperidine (B6355638) ring, the N-aryl bond, and the primary alcohol group.

Predicted Metabolic Pathways:

Oxidation of the Piperidine Ring: Cytochrome P450 (CYP) enzymes are known to catalyze the hydroxylation of aliphatic rings. Therefore, hydroxylation at positions 3 or 4 of the piperidine ring would be a probable metabolic pathway.

N-Dealkylation: Cleavage of the bond between the nitrogen of the piperidine ring and the 2-fluorophenyl group is a common metabolic route for N-arylpiperidines. This would result in the formation of 4-(hydroxymethyl)piperidine and 2-fluorophenol.

Oxidation of the Methanol (B129727) Group: The primary alcohol moiety is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid. This would lead to the formation of [1-(2-Fluorophenyl)piperidin-4-yl]carboxylic acid.

Aromatic Hydroxylation: Although less common for fluorinated rings, hydroxylation of the 2-fluorophenyl ring at a position other than the fluorine-substituted carbon is a possibility.

Conjugation: The primary alcohol group and any hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites for excretion.

Without experimental data, the relative importance of these pathways and the exact structures of the major metabolites remain speculative. Further research employing techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary for the definitive identification and structural elucidation of the key metabolites.

Synthetic Accessibility and Characterization of Major Metabolites

The synthesis of potential major metabolites of this compound is crucial for their use as reference standards in metabolic studies and for assessing their pharmacological and toxicological profiles. While specific synthetic routes for the metabolites of this particular compound are not described in the available literature, general synthetic strategies for analogous structures can be outlined.

Hypothetical Synthetic Strategies for Potential Metabolites:

Hydroxylated Piperidine Metabolites: The synthesis of hydroxylated derivatives could be achieved by starting with a suitably protected piperidone and introducing a hydroxyl group via stereoselective reduction or by using a chiral starting material. The N-aryl group could then be introduced via nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

N-Dealkylated Metabolite: The potential N-dealkylated metabolite, 4-(hydroxymethyl)piperidine, is a commercially available compound.

Carboxylic Acid Metabolite: The synthesis of the carboxylic acid metabolite could be accomplished by the oxidation of the primary alcohol of this compound using a suitable oxidizing agent, such as Jones reagent or pyridinium (B92312) chlorochromate (PCC), followed by further oxidation of the intermediate aldehyde.

The characterization of these synthesized metabolites would involve a combination of analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy, to confirm their chemical structures and purity. The availability of these characterized standards would be instrumental in confirming the identity of metabolites observed in in vitro and in vivo metabolism studies.

Analytical Methodologies for Research and Characterization of 1 2 Fluorophenyl Piperidin 4 Yl Methanol

Spectroscopic and Spectrometric Techniques for Structural Confirmation

To unambiguously confirm the molecular structure of [1-(2-Fluorophenyl)piperidin-4-yl]methanol, several powerful analytical techniques are employed. These methods provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms. Specific signals would be expected for the protons on the fluorophenyl ring, the piperidine (B6355638) ring, the hydroxymethyl group, and the methine proton at the C4 position of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons are particularly diagnostic for the ortho-substitution pattern on the fluorophenyl ring. The protons on the piperidine ring would likely appear as a series of complex multiplets due to their diastereotopic nature and conformational dynamics.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be observed for each carbon in the fluorophenyl ring, the piperidine ring, and the methanol (B129727) substituent. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), which is a clear diagnostic marker. The chemical shifts of the piperidine carbons provide insight into the ring conformation, which is expected to be a chair.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Structural Unit ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fluorophenyl Ring 6.9 - 7.2 115 - 160 (with C-F coupling)
Piperidine Ring CH₂ 1.2 - 3.5 25 - 55
Piperidine Ring CH 1.5 - 2.0 40 - 50
CH₂OH 3.4 - 3.7 60 - 70

This is an interactive data table. The values are representative and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the compound is ionized, and its mass-to-charge ratio (m/z) is measured.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by measuring the molecular ion's mass with high precision. The fragmentation pattern in MS/MS experiments can further confirm the structure. Key expected fragments would arise from the cleavage of the piperidine ring, the loss of the hydroxymethyl group, and fragmentation of the N-aryl bond. The presence of the fluorine atom would also be evident in the isotopic pattern of fluorine-containing fragments.

X-ray Crystallography

For definitive proof of structure and to understand the solid-state conformation, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice. For this compound, an X-ray crystal structure would confirm:

The connectivity of all atoms.

The ortho position of the fluorine atom on the phenyl ring.

The chair conformation of the piperidine ring.

The relative stereochemistry of the substituents on the piperidine ring, likely showing the hydroxymethyl group in an equatorial position to minimize steric hindrance.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

While a crystal structure for the title compound is not publicly available, analysis of similar structures, such as [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol, confirms the typical chair conformation of the piperidine ring in such derivatives. nih.gov

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatography is indispensable for both assessing the purity of a synthesized compound and for its isolation from reaction mixtures. The choice of method depends on the scale and the physicochemical properties of the compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system and can be compared to that of a reference standard. The presence of multiple spots indicates impurities.

Column Chromatography

For the purification of this compound on a research scale, column chromatography is the most common method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or mixture of solvents (eluent) is passed through the column. Separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Fractions are collected and analyzed by TLC to pool the pure product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound. A reversed-phase C18 column is commonly used for piperidine derivatives. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. A UV detector is typically used for detection, as the fluorophenyl group possesses a chromophore. A typical HPLC analysis would report the purity of this compound as a percentage based on the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. radiologykey.com For compounds with polar functional groups like the hydroxyl group in this compound, derivatization may be necessary to increase volatility and improve peak shape. GC-MS provides both the retention time for quantitative purity analysis and the mass spectrum for qualitative identification of the main component and any impurities. mdpi.comunm.edu

Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase/Eluent Detection Purpose
TLC Silica Gel 60 F₂₅₄ Ethyl Acetate/Hexane mixtures UV light (254 nm) Reaction monitoring, Purity check
Column Chromatography Silica Gel (230-400 mesh) Gradient of Ethyl Acetate in Hexane TLC analysis of fractions Purification/Isolation
HPLC C18 (Reversed-Phase) Acetonitrile/Water with additives (e.g., TFA) UV (e.g., 254 nm) Quantitative Purity Assessment

This is an interactive data table. The specific conditions would be optimized for the compound.

Radiochemical Purity and Specific Activity Determination for Radiolabeled Compounds

The this compound scaffold is of interest for the development of radiotracers for Positron Emission Tomography (PET) imaging, which requires labeling with a positron-emitting radionuclide such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov When a radiolabeled version of the compound is produced, stringent quality control is necessary to ensure its suitability for in vivo studies.

Radiochemical Purity

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. radiologykey.com It is crucial because radiochemical impurities can lead to poor image quality and unnecessary radiation dose to non-target tissues. Radiochemical purity is typically assessed using radio-chromatographic methods.

Radio-HPLC: This is the gold standard for determining radiochemical purity. The HPLC system is equipped with both a UV detector and a radioactivity detector (e.g., a scintillation detector) connected in series. mdpi.com The UV chromatogram identifies the non-radioactive (cold) standard, while the radioactivity detector provides a chromatogram of the radiolabeled species. The radiochemical purity is calculated as the percentage of the area of the desired radiolabeled product peak relative to the total area of all radioactive peaks. radiologykey.comunm.edu

Radio-TLC: A faster, simpler method for routine quality control involves spotting the radiolabeled compound on a TLC plate, developing it, and then analyzing the distribution of radioactivity on the plate using a radio-TLC scanner. This allows for the separation of the radiolabeled product from potential radioactive impurities like unreacted [¹⁸F]fluoride.

Specific Activity

Specific activity is a measure of the amount of radioactivity per unit mass or molar amount of a compound (e.g., in GBq/µmol). ucl.ac.be High specific activity is critical for PET tracers used in receptor imaging studies, as it allows for the injection of a sufficient amount of radioactivity to obtain a good signal without administering a mass of the compound large enough to cause pharmacological effects (the "mass effect").

The determination of specific activity involves:

Measuring the total radioactivity in a sample using a calibrated dose calibrator.

Quantifying the total mass of the compound (labeled and unlabeled) in the same sample. This is typically done using a calibrated HPLC-UV system, where the peak area of the compound is compared to a standard curve generated from known concentrations of the non-radioactive reference standard.

Calculating the specific activity by dividing the total radioactivity by the total molar amount of the compound.

For short-lived isotopes like ¹¹C (t½ ≈ 20 min) and ¹⁸F (t½ ≈ 110 min), the specific activity is always reported as decay-corrected to a specific time point, such as the end of synthesis (EOS) or end of bombardment (EOB). researchgate.net

Emerging Research Directions and Future Perspectives for 1 2 Fluorophenyl Piperidin 4 Yl Methanol Derivatives

Expansion of Chemical Space for Piperidine-Based Ligands

A primary direction in the evolution of [1-(2-Fluorophenyl)piperidin-4-yl]methanol derivatives is the systematic expansion of their chemical space. The goal is to generate a diverse library of analogues with varied three-dimensional (3D) shapes, electronic properties, and functionalities to improve target binding, selectivity, and drug-like properties. nih.gov Fragment-based drug discovery (FBDD) often starts with relatively flat, 2D molecules, but there is a growing emphasis on creating more complex 3D structures. nih.govwhiterose.ac.uk The saturation of aromatic rings to their corresponding cyclic counterparts, such as the piperidine (B6355638) ring in this scaffold, significantly increases shape diversity and complexity with only a minor increase in molecular weight. nih.gov

Synthetic strategies for expanding this chemical space include:

Derivatization of the Hydroxymethyl Group: The primary alcohol offers a convenient handle for introducing a wide range of substituents through esterification, etherification, or conversion to other functional groups. This allows for the exploration of interactions with different pockets of a biological target.

Modification of the Piperidine Ring: Introducing substituents directly onto the piperidine ring can create chiral centers and enforce specific conformations, which can be crucial for optimizing target engagement. whiterose.ac.uk Techniques such as diastereoselective lithiation and trapping can be employed to access specific stereoisomers. nih.govwhiterose.ac.uk

Substitution on the Fluorophenyl Ring: While the 2-fluoro substitution is a key feature, further modifications on the phenyl ring can fine-tune electronic properties and metabolic stability. Adding other substituents can lead to enhanced interactions with the target protein.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's properties. For instance, the hydroxymethyl group could be replaced with other hydrogen bond donors or acceptors to explore different binding modes.

The exploration of this expanded chemical space is crucial for identifying next-generation ligands with superior therapeutic potential.

Derivative ClassModification StrategyPotential Therapeutic AreaRationale
Ester and Ether AnaloguesDerivatization of the C4-hydroxymethyl groupNeurological DisordersTo enhance lipophilicity and brain penetration.
Substituted PiperidinesIntroduction of alkyl or aryl groups on the piperidine ringOncologyTo create novel 3D conformations for improved kinase inhibition.
Poly-substituted Phenyl DerivativesAddition of further substituents on the 2-fluorophenyl ringInfectious DiseasesTo improve metabolic stability and target residence time.
Heterocyclic AnaloguesReplacement of the phenyl ring with a heteroaromatic systemInflammatory DiseasesTo modulate electronic properties and solubility.

Development of Novel Molecular Probes for Biological Systems

The this compound scaffold is also a promising platform for the design and synthesis of novel molecular probes. These chemical tools are essential for studying biological systems, visualizing target engagement, and understanding disease mechanisms at a molecular level.

Fluorescent probes, in particular, are powerful tools in cell biology. By covalently attaching a fluorophore to the core scaffold, researchers can create probes that bind to a specific biological target and allow for its visualization using fluorescence microscopy. The design of such probes involves several key considerations:

Choice of Fluorophore: The selected fluorophore should have suitable photophysical properties, such as high quantum yield and photostability.

Linker Chemistry: The linker connecting the fluorophore to the piperidine scaffold must be carefully chosen to avoid disrupting the binding of the ligand to its target.

Target Specificity: The resulting probe must retain high affinity and selectivity for the intended biological target.

Derivatives of this compound could be functionalized at the hydroxymethyl position with various fluorophores to generate a toolkit of molecular probes. These probes could be used in a range of applications, including:

Target Validation: Confirming the expression and localization of a target protein in different cell types and tissues.

Binding Assays: Quantifying the binding affinity of other unlabeled ligands through competitive binding experiments.

High-Throughput Screening: Identifying new ligands for a target by screening large compound libraries for their ability to displace the fluorescent probe.

The development of such probes based on this scaffold would significantly advance our understanding of the biological pathways in which these compounds are active. researchgate.net

Probe TypeFunctionalization StrategyPotential ApplicationExample Fluorophore
Fluorescent ProbeAttachment of a fluorophore to the C4-hydroxymethyl group via an appropriate linker.Visualizing receptor localization and trafficking in living cells.BODIPY, Fluorescein, Rhodamine
Biotinylated ProbeConjugation of biotin (B1667282) to the scaffold.Affinity purification of the target protein for proteomic studies.Biotin
Photoaffinity ProbeIncorporation of a photoreactive group.Covalently labeling the target protein to identify the binding site.Benzophenone, Aryl azide
Radiolabeled ProbeIntroduction of a radioactive isotope (e.g., 18F, 11C).In vivo imaging of target distribution using Positron Emission Tomography (PET). nih.gov18F

Advanced Mechanistic Elucidation Through Chemical Biology Tools

A deeper understanding of how this compound derivatives exert their biological effects is crucial for their rational design and optimization. Chemical biology provides a powerful arsenal (B13267) of tools to dissect the molecular mechanisms of action of small molecules.

Key approaches for the mechanistic elucidation of these derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact on its biological activity provides valuable insights into the key molecular features required for target interaction. polyu.edu.hkfrontiersin.org This involves synthesizing and testing a focused library of analogues to map the pharmacophore. nih.gov

Computational Modeling and Docking: In silico techniques can predict the binding mode of ligands to their target proteins. nih.gov Molecular docking studies can help to rationalize the observed SAR and guide the design of new derivatives with improved affinity and selectivity.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding kinetics and thermodynamics of ligand-protein interactions, providing a more detailed picture of the binding event.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a bioactive compound in a complex biological sample. A derivative of this compound could be functionalized with a reactive group and a reporter tag to pull down its binding partners from cell lysates. nih.gov

By integrating these chemical biology tools, researchers can build a comprehensive understanding of the molecular basis of action for this class of compounds, from initial target binding to the downstream cellular response. This knowledge is invaluable for advancing these molecules from promising hits to clinically viable drug candidates.

Tool/TechniqueApplicationInformation Gained
Structure-Activity Relationship (SAR)Systematic modification of the chemical structure. researchgate.netIdentification of key functional groups and structural features for biological activity.
Molecular DockingComputational prediction of ligand binding to a protein target. nih.govPlausible binding poses and key intermolecular interactions.
Surface Plasmon Resonance (SPR)Real-time measurement of binding kinetics.Association (kon) and dissociation (koff) rate constants, and binding affinity (KD).
Isothermal Titration Calorimetry (ITC)Measurement of the heat change upon binding.Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
ChemoproteomicsTarget identification using chemical probes. nih.govIdentification of direct protein targets in a cellular context.

Q & A

Q. Q1. What are the recommended synthetic routes for [1-(2-Fluorophenyl)piperidin-4-yl]methanol, and how can purity be optimized?

Methodological Answer:

  • Synthetic Pathways : A common approach involves reductive amination of 2-fluorobenzaldehyde with piperidin-4-ylmethanol, followed by catalytic hydrogenation to reduce intermediates. Alternative routes may use Grignard reactions or nucleophilic substitution on pre-functionalized piperidine scaffolds .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA in water gradient) with UV detection at 254 nm .
  • Critical Parameters : Control reaction temperature (<60°C) to avoid fluorophenyl group decomposition. Use anhydrous conditions to prevent side reactions.

Q. Q2. How can structural confirmation and stereochemical integrity be validated for this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for characteristic signals:
  • Piperidine protons: δ 2.5–3.5 ppm (multiplet, axial/equatorial H).
  • Fluorophenyl ring: δ 7.1–7.4 ppm (meta/para coupling) .
    • FT-IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches.
    • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+^+; compare with theoretical m/z.

Advanced Research Questions

Q. Q3. What in vitro models are suitable for studying this compound’s interaction with CNS targets?

Methodological Answer:

  • Receptor Binding Assays :
    • GPCR Profiling : Screen for affinity at dopamine D2_2, serotonin 5-HT2A_{2A}, or σ receptors using radioligand displacement (e.g., 3H^3\text{H}-spiperone for D2_2). Include positive controls (e.g., haloperidol) .
    • Functional Assays : Use cAMP accumulation or calcium flux assays in transfected HEK293 cells.
  • Neuronal Cultures : Primary cortical neurons for neurotoxicity/neuroprotection studies; measure lactate dehydrogenase (LDH) release .

Q. Q4. How should contradictory data on metabolic stability be resolved?

Methodological Answer:

  • Experimental Replication :
    • Repeat assays in multiple liver microsome models (human, rat) with controls for CYP enzyme activity.
    • Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated or demethylated products) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess interspecies variability. Consider batch effects in microsome preparation.
  • Case Study : A fluorophenyl-piperidine analog showed 50% higher degradation in rat vs. human microsomes due to CYP2D6 polymorphism .

Q. Q5. What computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
    • Molecular Dynamics (MD) : Simulate binding to homology-modeled receptors (e.g., μ-opioid receptor for structural analogs) .
  • Validation : Compare computed logP with experimental shake-flask method (octanol/water partition).

Q. Key Considerations for Researchers

  • Safety : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .
  • Ethical Compliance : Document non-human studies under institutional animal care protocols; avoid FDA-unapproved applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.